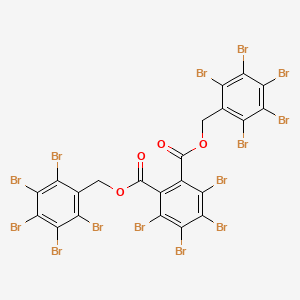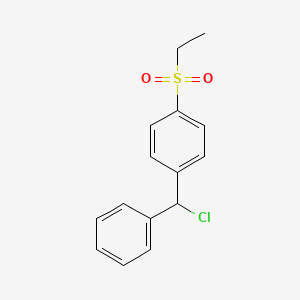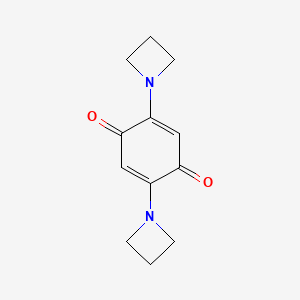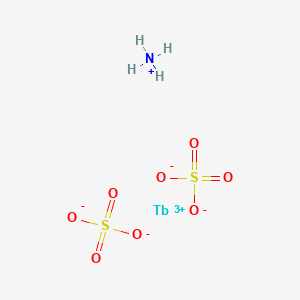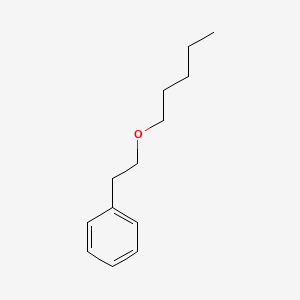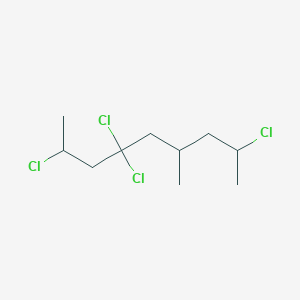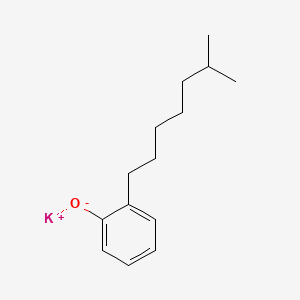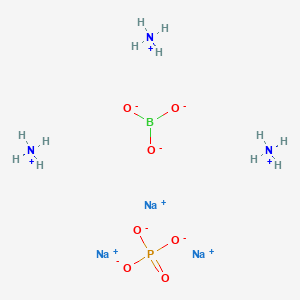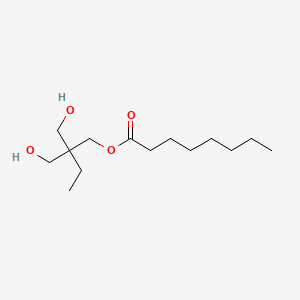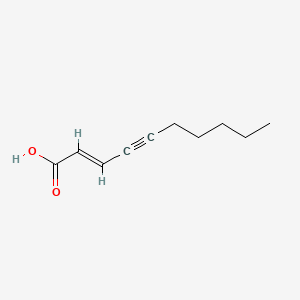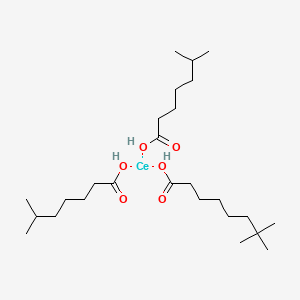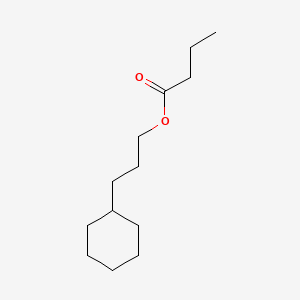
3-Cyclohexylpropyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylpropyl butyrate is an ester compound with the molecular formula C13H24O2. It is known for its applications in various fields due to its unique chemical properties. This compound is characterized by the presence of a cyclohexyl group attached to a propyl chain, which is further linked to a butyrate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropyl butyrate typically involves the esterification reaction between butyric acid and 3-cyclohexylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. The use of a packed bed reactor with an acid catalyst allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the ester product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylpropyl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butyric acid and 3-cyclohexylpropanol.
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as the reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed:
Hydrolysis: Butyric acid and 3-cyclohexylpropanol.
Reduction: 3-Cyclohexylpropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
3-Cyclohexylpropyl butyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butyric acid, which has various biological effects. Butyric acid is known to act as a histone deacetylase inhibitor, influencing gene expression and cellular functions. The cyclohexyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Butyl butyrate: An ester with a similar structure but with a butyl group instead of a cyclohexyl group.
Tributyltin butyrate: A compound with a butyrate ester group and tributyltin moiety.
Pivaloyloxymethyl butyrate: An ester with a pivaloyloxymethyl group.
Uniqueness: 3-Cyclohexylpropyl butyrate is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other butyrate esters and contributes to its specific applications and biological activities.
Properties
CAS No. |
94200-13-2 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3-cyclohexylpropyl butanoate |
InChI |
InChI=1S/C13H24O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h12H,2-11H2,1H3 |
InChI Key |
VHCFMFPGCLEABB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



